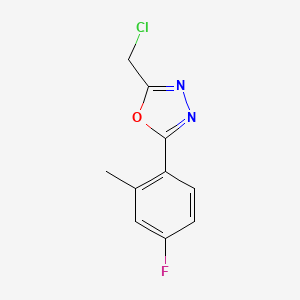
3-Hydroxypropyl hydrogen (3-fluorophenyl)boronate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxypropyl hydrogen (3-fluorophenyl)boronate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronate ester group, which imparts distinct reactivity and stability. The incorporation of a fluorophenyl group further enhances its chemical versatility, making it a valuable intermediate in organic synthesis and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypropyl hydrogen (3-fluorophenyl)boronate typically involves the reaction of 3-fluorophenylboronic acid with 3-hydroxypropyl alcohol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate or sodium hydroxide, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.
化学反应分析
Types of Reactions
3-Hydroxypropyl hydrogen (3-fluorophenyl)boronate undergoes various chemical reactions, including:
Oxidation: The boronate group can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Boranes.
Substitution: Various substituted fluorophenyl derivatives.
科学研究应用
3-Hydroxypropyl hydrogen (3-fluorophenyl)boronate has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a probe for detecting biological oxidants.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 3-Hydroxypropyl hydrogen (3-fluorophenyl)boronate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where the compound can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The boronate group can also participate in redox reactions, making it a valuable tool for studying oxidative stress and related processes.
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- 3-Fluorophenylboronic acid
- 3-Hydroxypropylboronic acid
Uniqueness
3-Hydroxypropyl hydrogen (3-fluorophenyl)boronate is unique due to the combination of the boronate ester group and the fluorophenyl moiety. This combination imparts distinct reactivity and stability, making it a versatile compound for various applications. Compared to similar compounds, it offers enhanced chemical versatility and potential for use in more specialized applications.
属性
分子式 |
C9H12BFO3 |
|---|---|
分子量 |
198.00 g/mol |
IUPAC 名称 |
(3-fluorophenyl)-(3-hydroxypropoxy)borinic acid |
InChI |
InChI=1S/C9H12BFO3/c11-9-4-1-3-8(7-9)10(13)14-6-2-5-12/h1,3-4,7,12-13H,2,5-6H2 |
InChI 键 |
QMZGMAXQQRMHNM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)F)(O)OCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


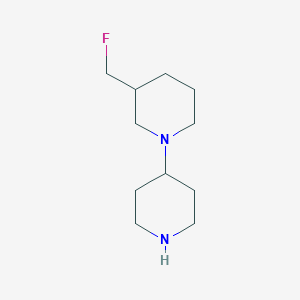
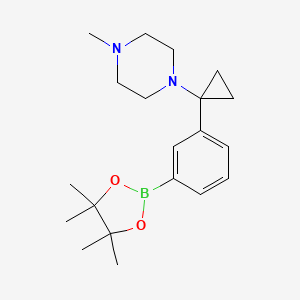

![2,2-difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine](/img/structure/B13347553.png)
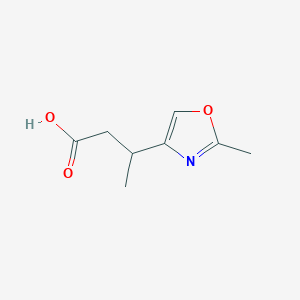

![2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol](/img/structure/B13347573.png)


![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline](/img/structure/B13347593.png)
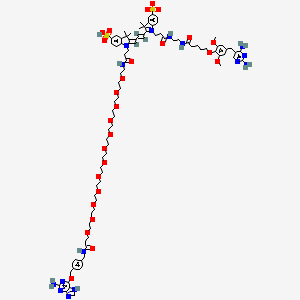

![2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)
